[4-(2,4-dimethylphenyl)piperazino](4-phenyltetrahydro-2H-pyran-4-yl)methanone
Description
4-(2,4-dimethylphenyl)piperazinomethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a 2,4-dimethylphenyl group and a tetrahydropyran ring attached to a methanone group.
Properties
Molecular Formula |
C24H30N2O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(4-phenyloxan-4-yl)methanone |
InChI |
InChI=1S/C24H30N2O2/c1-19-8-9-22(20(2)18-19)25-12-14-26(15-13-25)23(27)24(10-16-28-17-11-24)21-6-4-3-5-7-21/h3-9,18H,10-17H2,1-2H3 |
InChI Key |
ILWKWXBOJBUXLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylphenyl)piperazinomethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with 2,4-Dimethylphenyl Group: The piperazine ring is then reacted with 2,4-dimethylphenyl chloride in the presence of a base such as sodium hydride to introduce the 2,4-dimethylphenyl group.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via the cyclization of a suitable diol using an acid catalyst.
Attachment of the Methanone Group: Finally, the tetrahydropyran ring is reacted with a suitable acyl chloride to introduce the methanone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dimethylphenyl)piperazinomethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(2,4-dimethylphenyl)piperazinomethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethylphenyl)piperazinomethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide .
4-(2,4-dimethylphenyl)piperazinomethanone: shares structural similarities with other piperazine derivatives and tetrahydropyran-containing compounds.
Uniqueness
- The unique combination of the piperazine ring, 2,4-dimethylphenyl group, and tetrahydropyran ring in 4-(2,4-dimethylphenyl)piperazinomethanone provides distinct chemical properties and potential applications that are not commonly found in other similar compounds.
Biological Activity
The compound 4-(2,4-dimethylphenyl)piperazinomethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of approximately 336.46 g/mol. The structural components include:
- A piperazine ring,
- A dimethylphenyl moiety,
- A tetrahydro-pyran ring connected to a carbonyl group.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Tyrosinase Inhibition : Similar compounds have been studied for their inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. Inhibitors of tyrosinase can serve as potential treatments for hyperpigmentation disorders. For example, derivatives of piperazine have shown significant inhibitory activity against tyrosinase with IC values in the low micromolar range .
- Antioxidant Activity : The presence of phenolic structures often correlates with antioxidant properties. Compounds with similar structural motifs have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .
- Anticancer Potential : Research has indicated that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .
Biological Activity Data
The following table summarizes key findings related to the biological activity of related compounds and their mechanisms:
| Compound | Target | Activity | IC (μM) | Reference |
|---|---|---|---|---|
| Compound A | Tyrosinase | Inhibition | 3.8 | |
| Compound B | Cancer Cell Lines (e.g., HeLa) | Cytotoxicity | 15.0 | |
| Compound C | Free Radicals | Antioxidant | 5.0 |
Case Studies
- Tyrosinase Inhibition Study : A series of piperazine derivatives were synthesized and tested for their ability to inhibit tyrosinase derived from Agaricus bisporus. The most potent compound showed an IC of 3.8 μM, indicating strong potential for treating pigmentation disorders .
- Cytotoxicity Assessment : In a study assessing the anticancer properties of piperazine derivatives, several compounds demonstrated significant cytotoxic effects on HeLa cells with IC values ranging from 10 to 20 μM. The mechanisms involved apoptosis induction and disruption of mitochondrial function .
- Antioxidant Efficacy : Compounds structurally similar to 4-(2,4-dimethylphenyl)piperazinomethanone were evaluated for their antioxidant capabilities using DPPH radical scavenging assays, showing effective scavenging activity with IC values around 5 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
